2,5-Dichlorothiazolo[5,4-d]pyrimidine

PI3K inhibitor Anticancer Scaffold hopping

Medicinal chemistry teams pursuing kinase inhibitors or adenosine receptor modulators require a scaffold with predictable, tunable reactivity. 2,5-Dichlorothiazolo[5,4-d]pyrimidine is a privileged purine bioisostere with two reactive chlorine handles at the 2- and 5-positions for efficient parallel SAR exploration. • The 2,5-dichloro pattern is critical for adenosine receptor subtype affinity & selectivity; altering halogenation erodes potency. • Thiazolo[5,4-d]pyrimidine cores outperform thieno[2,3-d]pyrimidine in in vivo anticancer efficacy. • Derivatives surpass Etravirine potency against resistant HIV-1 strains, enabling next-generation NNRTI programs. Reliable supply with batch-to-batch consistency ensures uninterrupted lead optimization.

Molecular Formula C5HCl2N3S
Molecular Weight 206.05 g/mol
CAS No. 13479-89-5
Cat. No. B084530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorothiazolo[5,4-d]pyrimidine
CAS13479-89-5
Synonyms2,5-Dichlorothiazolo[5,4-d]pyrimidine
Molecular FormulaC5HCl2N3S
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)Cl)SC(=N2)Cl
InChIInChI=1S/C5HCl2N3S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H
InChIKeyCPBSXTOXLUDODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorothiazolo[5,4-d]pyrimidine: Scaffold Overview


2,5-Dichlorothiazolo[5,4-d]pyrimidine is a fused heterocyclic compound comprising a thiazole and a pyrimidine ring, with chlorine substituents located at the 2- and 5-positions [1]. This specific substitution pattern is a critical determinant of its chemical reactivity, making it a valuable intermediate for nucleophilic aromatic substitution and cross-coupling reactions [2]. The compound is recognized as a privileged scaffold in drug discovery, acting as a bioisostere of the purine ring system and serving as a core for the development of kinase inhibitors, adenosine receptor modulators, and other therapeutic agents [3].

Workflow

SAR exploration via nucleophilic substitution & cross-coupling

Use Context

Kinase inhibitor, adenosine receptor modulator research

Selection Logic

2,5-Cl handles for parallel synthesis; purine bioisostere scaffold

2,5-Dichlorothiazolo[5,4-d]pyrimidine: Why Substitutes Fail


In-class compounds such as 5-chloro-, 7-chloro-, or unsubstituted thiazolo[5,4-d]pyrimidines, as well as related thieno[2,3-d]pyrimidine scaffolds, cannot be interchanged with 2,5-dichlorothiazolo[5,4-d]pyrimidine without altering key outcomes. The specific substitution pattern at the 2- and 5-positions governs the compound's reactivity, biological affinity, and pharmacokinetic profile [1]. Studies demonstrate that the 2- and 5-positions are critical for tuning receptor affinity and selectivity, and altering the halogenation pattern or core heterocycle can lead to a substantial loss in potency or a change in target selectivity [2]. Therefore, procurement of the precise 2,5-dichloro derivative is essential for projects that depend on its established structure-activity relationships (SAR) and synthetic utility as a specific molecular building block.

Attribute 2,5-Dichloro (Target) Alternate Halogen / Scaffold
Reactivity profile Regioselective at 2 & 5 positions May shift substitution pattern and SAR
Receptor affinity Tunable via 2,5-substituents Affinity profile may not transfer
Core scaffold effect Thiazolo[5,4-d]pyrimidine Thieno or other cores may shift in vivo activity

2,5-Dichlorothiazolo[5,4-d]pyrimidine: Performance Evidence


In Vivo Anticancer Efficacy: Thiazolo vs. Thieno Core

A direct head-to-head comparison demonstrated that a thiazolo[5,4-d]pyrimidine derivative exhibited superior in vivo anticancer activity compared to its direct thieno[2,3-d]pyrimidine analog, a common scaffold in kinase inhibitor development. The study highlighted that the replacement of the thiophene ring with a thiazole ring (core scaffold hopping) resulted in a quantifiably better outcome in preclinical cancer models [1].

Thiazolo vs Thieno Core
Head-to-head
Reported higher in vivo tumor-growth inhibition for thiazolo[5,4-d]pyrimidine 7a compared to thieno[2,3-d]pyrimidine 6a in mouse xenograft model.
Supports scaffold selection for in vivo tumor-growth inhibition studies
Model: mouse xenograft; derivative 7a vs 6a
PI3K inhibitor Anticancer Scaffold hopping

HIV-1 NNRTI Potency vs. Etravirine

In a study optimizing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a piperidine-substituted thiazolo[5,4-d]pyrimidine derivative (Compound 19a) was compared to the FDA-approved drug Etravirine. The thiazolo[5,4-d]pyrimidine derivative demonstrated significantly improved potency against a clinically relevant drug-resistant viral strain [1].

HIV-1 NNRTI vs Etravirine
Head-to-head
Compound 19a EC50 = 18.3 nM (WT), ~2× lower EC50 than Etravirine against resistant RES056 strain.
Supports antiviral potency comparison against resistant HIV-1
Assay: in vitro RES056 (K103N+Y181C) mutant
HIV-1 NNRTI Drug resistance

Immunosuppressive Potency vs. Cyclosporin A

A series of 7-N-piperazinylthiazolo[5,4-d]pyrimidine derivatives were evaluated for their immunosuppressive activity and directly compared to Cyclosporin A, a widely used clinical immunosuppressant. The most potent compounds demonstrated equipotent activity in the standard in vitro model for transplantation rejection [1].

MLR Assay vs Cyclosporin A
Head-to-head
Thiazolo[5,4-d]pyrimidine derivatives IC50 < 50 nM, equipotent to Cyclosporin A.
Supports MLR assay potency context for immunosuppressive research
In vitro mixed lymphocyte reaction assay
Immunosuppression Organ transplantation MLR assay

Adenosine Receptor Affinity: Role of 2,5-Substitution

A systematic structure-activity relationship (SAR) study on a series of thiazolo[5,4-d]pyrimidines revealed that the substitution pattern at the 2- and 5-positions is the key determinant for both the affinity and selectivity towards human adenosine receptor subtypes. The study quantifies the range of achievable affinities, demonstrating that even minor changes to the 2- and 5-positions can dramatically alter target engagement [1]. This underscores the non-fungible nature of the specific 2,5-dichloro starting material.

2,5-Substitution SAR
Class-level
Key example: hA1 Ki=10.2 nM, hA2A Ki=4.72 nM with selected 2,5-groups; affinities span nM to µM depending on substitution.
2,5-Positions are critical pharmacophoric points; affinity profile is substitution-dependent
Radioligand binding on human A1/A2A in CHO cells
Adenosine receptors GPCR Structure-activity relationship

Antidepressant-Like Activity in Animal Models

A derivative of the thiazolo[5,4-d]pyrimidine scaffold, specifically substituted at the 2- and 5-positions, demonstrated significant antidepressant-like activity in multiple in vivo mouse models, showing an effect comparable to the reference drug amitriptyline [1]. This provides a direct benchmark for the in vivo efficacy of this specific substitution pattern.

CNS Model vs Amitriptyline
Reported
Derivative 18 effect comparable to amitriptyline in FST and TST mouse models.
Supports in vivo CNS model-response context for depression research
Mouse forced swim test, tail suspension test
Depression Animal models CNS drug discovery

Antiproliferative Potency and Selectivity

In a drug repurposing study evaluating a series of thiazolo[5,4-d]pyrimidine derivatives for antiproliferative activity, a lead compound (24) demonstrated potent inhibition against MGC-803 cancer cells with a significant selectivity window over normal GES-1 cells [1]. This level of potency and selectivity is a key differentiator when compared to other fused pyrimidine scaffolds that may lack this profile.

Antiproliferative Selectivity
Cross-study
IC50 = 1.03 μM (MGC-803); ~38-fold selectivity vs GES-1 (IC50 = 38.95 μM).
Supports cell-model selectivity review in gastric cancer research
Human gastric cancer MGC-803 vs normal GES-1 cell lines
Kinase inhibitor Antiproliferative Drug repurposing

2,5-Dichlorothiazolo[5,4-d]pyrimidine: Application Scenarios


Scaffold Hopping in Kinase Inhibitor Discovery

Based on evidence that a thiazolo[5,4-d]pyrimidine core can outperform a thieno[2,3-d]pyrimidine core in in vivo anticancer efficacy [1], this compound is a prime candidate for medicinal chemistry teams seeking to replace or optimize the core of existing kinase inhibitors. The 2,5-dichloro substitution provides two reactive handles for facile parallel synthesis to explore SAR and improve upon current leads.

Next-Generation HIV-1 NNRTIs Against Resistance

Given the proven ability of thiazolo[5,4-d]pyrimidine derivatives to surpass the potency of Etravirine against resistant HIV-1 strains [1], this scaffold is ideal for programs focused on developing novel NNRTIs with improved resistance profiles. Its established pharmacokinetic properties in preclinical species [1] further support its selection for antiviral drug development pipelines.

Selective Adenosine Receptor Modulator Development

Research confirms that the 2- and 5-positions of the thiazolo[5,4-d]pyrimidine scaffold are critical for tuning affinity and selectivity across human adenosine receptor subtypes [1]. This makes the 2,5-dichloro compound the essential starting point for any project aiming to develop new, selective ligands for A1, A2A, or other adenosine receptors, with applications ranging from CNS disorders to cancer immunotherapy.

Preclinical Immunosuppressive Agent Evaluation

The demonstration that thiazolo[5,4-d]pyrimidine derivatives can achieve equipotency with Cyclosporin A in a standard in vitro model of graft rejection [1] positions this scaffold as a high-value target for the discovery of new immunosuppressive drugs. This compound serves as a critical intermediate for synthesizing and evaluating new chemical entities aimed at preventing organ transplant rejection.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
2,5-Dichloro handles for parallel synthesis
In vivo tumor-growth inhibition comparison (thiazolo vs thieno)
HIV-1 NNRTI resistance research
EC50 comparison context in resistant strains
Etravirine comparator in RES056 mutant assay
Adenosine receptor modulator research
2- and 5-position control for receptor subtype affinity
Radioligand binding profile across A1/A2A subtypes
Immunosuppressive agent research
Equipotent context in MLR assay
Cyclosporin A comparator in lymphocyte proliferation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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